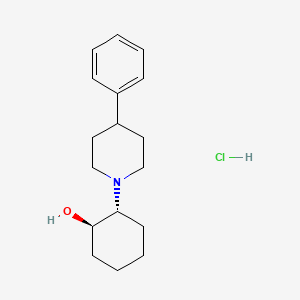

Vesamicol hydrochloride

Übersicht

Beschreibung

Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .

Synthesis Analysis

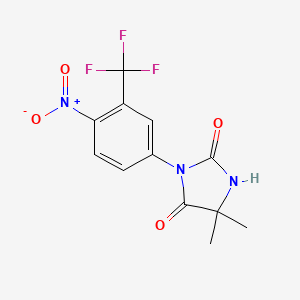

The synthesis of Vesamicol hydrochloride involves the use of a nitrophenyl-piperazine scaffold that induces motor defects rapidly in the model nematode Caenorhabditis elegans . It’s possible to create Nemacol analogs that maintain potent in vivo activity while lowering their affinity to the mammalian VAChT 10-fold .Chemical Reactions Analysis

Vesamicol causes a non-competitive and reversible block of the intracellular transporter VAChT responsible for carrying newly synthesized ACh into secretory vesicles in the presynaptic nerve terminal . This transport process is driven by a proton gradient between cell organelles and the cytoplasm .Physical And Chemical Properties Analysis

Vesamicol hydrochloride has a molecular formula of C17H26ClNO and a molecular weight of 295.85 g/mol . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Treatment of Adenocarcinoma in Situ of the Lung

- Scientific Field: Medical Oncology

- Application Summary: Vesamicol may have applications for the treatment of adenocarcinoma in situ of the lung . Adenocarcinoma is a type of cancer that forms in glandular cells and is the most common subtype of lung cancer .

Early Diagnosis of Alzheimer’s Disease

- Scientific Field: Neurology

- Application Summary: Vesamicol has been considered for use in the early diagnosis of Alzheimer’s disease . The dysfunction of the cholinergic nervous system is closely associated with the symptoms of Alzheimer’s disease, such as problems with recognition, memory, and learning .

Synthesis of Vesamicol Analogs

- Scientific Field: Organic Chemistry

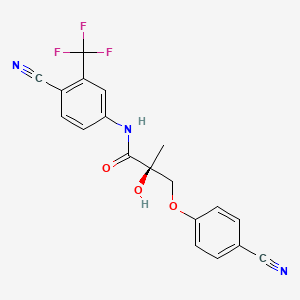

- Application Summary: Vesamicol hydrochloride can be used as a reactant to prepare trialkylstannyl vesamicol analogs, which are potent vesicular acetylcholine transporters (VAChTs) and sigma receptors . It can also be used to prepare a Vesamicol analog, (+)-2-[4-(4-iodophenyl)piperidino] cyclohexanol, as a possible tumor imaging agent .

Suppression of Rapid Eye Movement (REM) Sleep

- Scientific Field: Sleep Research

- Application Summary: Vesamicol has been found to suppress rapid eye movement (REM) sleep in rats . This suggests that it could potentially be used in the study of sleep disorders or the mechanisms of REM sleep .

- Methods of Application: In the study, Vesamicol was administered to rats via intraperitoneal injection .

- Results or Outcomes: The administration of Vesamicol resulted in a suppression of REM sleep in the rats .

Suppression of Rapid Eye Movement (REM) Sleep

- Scientific Field: Sleep Research

- Application Summary: Vesamicol has been found to suppress rapid eye movement (REM) sleep in rats . This suggests that it could potentially be used in the study of sleep disorders or the mechanisms of REM sleep .

- Methods of Application: In the study, Vesamicol was administered to rats via intraperitoneal injection .

- Results or Outcomes: The administration of Vesamicol resulted in a suppression of REM sleep in the rats .

Inhibition of Vesicular Acetylcholine Transport

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUHVMJVWOYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22232-64-0 (Parent) | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40923401 | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vesamicol hydrochloride | |

CAS RN |

23965-53-9, 120447-62-3 | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VESAMICOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

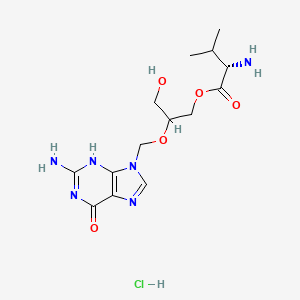

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

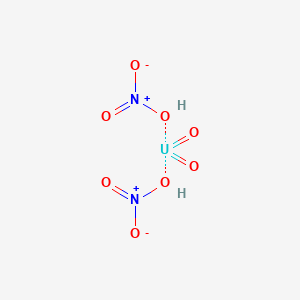

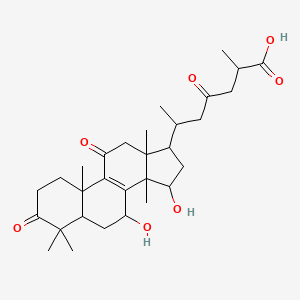

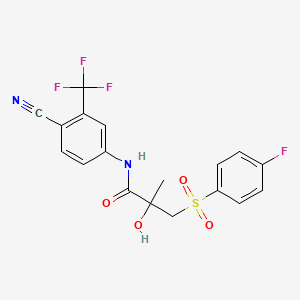

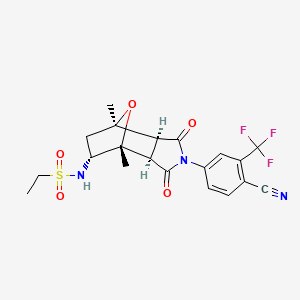

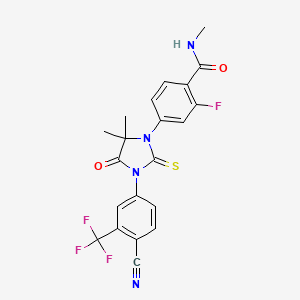

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.